N-Methyl-L-tyrosine
Overview
Description
N-Methyl-L-tyrosine, also known as (S)-3-(4-Hydroxyphenyl)-2-(methylamino)propionic acid, is a derivative of the amino acid L-tyrosine. It is characterized by the presence of a methyl group attached to the nitrogen atom of the amino group.
Mechanism of Action
Target of Action
N-Methyl-L-tyrosine, also known as Metyrosine, primarily targets the enzyme tyrosine 3-monooxygenase . This enzyme plays a crucial role in the synthesis of catecholamines, which are hormones produced by the adrenal glands .
Mode of Action
This compound acts as an inhibitor of tyrosine 3-monooxygenase . This enzyme catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA) . By inhibiting this enzyme, this compound effectively reduces the production of catecholamines .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the catecholamine biosynthesis pathway . By inhibiting tyrosine 3-monooxygenase, this compound reduces the synthesis of catecholamines, which include hormones such as norepinephrine and epinephrine . The downstream effects of this inhibition can lead to a decrease in the symptoms associated with excessive sympathetic stimulation, such as those seen in patients with pheochromocytoma .
Pharmacokinetics
It’s known that the compound’s action leads to a reduction in catecholamine biosynthesis, which can be measured by the total excretion of catecholamines and their metabolites .
Result of Action
The primary result of this compound’s action is a decrease in the frequency and severity of hypertensive attacks in patients with pheochromocytoma . These attacks are often associated with symptoms such as headache, nausea, sweating, and tachycardia . By reducing catecholamine biosynthesis, this compound helps control these symptoms .
Biochemical Analysis
Biochemical Properties
N-Methyl-L-tyrosine interacts with various enzymes, proteins, and other biomolecules. It is known to play a role in the methylation processes, which are crucial for many biochemical reactions .
Cellular Effects
It is known that methylation of certain compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a methyl donor. Methylation is a key process in many biological functions, including gene expression and enzyme activity . This compound may exert its effects at the molecular level through these methylation processes.
Temporal Effects in Laboratory Settings
It is known that the effects of methylation, a process in which this compound is involved, can change over time, influencing long-term cellular function .
Metabolic Pathways
This compound is involved in the tyrosine metabolism pathway, which serves as a starting point for the production of a variety of structurally diverse natural compounds in organisms . It interacts with enzymes such as tyrosinase, which catalyzes the conversion of tyrosine into other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-L-tyrosine can be synthesized through several methods. One common approach involves the methylation of L-tyrosine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the methylation process .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of biocatalysts to achieve the methylation of L-tyrosine. Enzymatic catalysis offers advantages such as higher specificity and milder reaction conditions compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohols or aldehydes derived from the carboxyl group.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-Methyl-L-tyrosine has several applications in scientific research:
Biology: It serves as a tool in the study of enzyme-substrate interactions and protein modifications.
Comparison with Similar Compounds
L-Tyrosine: The parent compound, which lacks the methyl group on the amino nitrogen.
N-Methyl-D-tyrosine: The D-isomer of N-Methyl-L-tyrosine, which has different stereochemistry.
α-Methyl-L-tyrosine: A compound with a methyl group on the alpha carbon instead of the amino nitrogen.
Uniqueness: this compound is unique due to its specific methylation on the amino nitrogen, which can alter its biochemical properties and interactions compared to its analogs. This modification can affect its solubility, reactivity, and biological activity, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDLCFOOGCNDST-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201958 | |
Record name | Surinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537-49-5 | |
Record name | N-Methyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Surinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Surinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.884 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SURINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIQ58N56TM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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